nu6102
Overview
Description
NU6102, also known as O6-cyclohexylmethyl-2-(4’-sulphamoylanilino) purine, is a potent and selective inhibitor of cyclin-dependent kinase 2 and cyclin-dependent kinase 1. Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition has been a target for cancer therapy. This compound has shown significant potential in preclinical studies for its ability to inhibit cell proliferation and induce cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NU6102 involves several steps, starting with the preparation of the purine coreThe reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide .
Industrial Production Methods
While detailed industrial production methods are not widely published, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
NU6102 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: Substitution reactions can occur at the cyclohexylmethyl and sulphamoylanilino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research .
Scientific Research Applications
Mechanism of Action
NU6102 exerts its effects by selectively inhibiting cyclin-dependent kinase 2 and cyclin-dependent kinase 1. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins. This inhibition leads to cell cycle arrest at the G2/M phase, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
R-roscovitine: Another cyclin-dependent kinase inhibitor with broader specificity but less selectivity for cyclin-dependent kinase 2 compared to NU6102.
Flavopiridol: A pan-cyclin-dependent kinase inhibitor with activity against multiple cyclin-dependent kinases, including cyclin-dependent kinase 2.
BMS387032: A selective inhibitor of cyclin-dependent kinase 2 with similar applications in cancer research.
Uniqueness of this compound
This compound is unique in its high selectivity for cyclin-dependent kinase 2 and cyclin-dependent kinase 1, making it a valuable tool for studying the specific roles of these kinases in the cell cycle. Its ability to induce cell cycle arrest and inhibit cancer cell growth with minimal off-target effects sets it apart from other cyclin-dependent kinase inhibitors .
Properties
IUPAC Name |
4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c19-28(25,26)14-8-6-13(7-9-14)22-18-23-16-15(20-11-21-16)17(24-18)27-10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H2,19,25,26)(H2,20,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXORKPNCHJYOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274438 | |
Record name | nu6102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444722-95-6 | |
Record name | NU 6102 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444722956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | nu6102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NU-6102 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5J53DR704 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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